2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 2640843-63-4
Cat. No.: VC11844015
Molecular Formula: C16H26N6O
Molecular Weight: 318.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640843-63-4 |
|---|---|
| Molecular Formula | C16H26N6O |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | 2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C16H26N6O/c1-19(2)14-5-6-17-16(18-14)22-11-9-20(10-12-22)13-15(23)21-7-3-4-8-21/h5-6H,3-4,7-13H2,1-2H3 |
| Standard InChI Key | OIFZJVPNQOSHDF-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCC3 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCC3 |
Introduction
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound exhibits:
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Electron-rich centers due to nitrogen atoms in the pyrimidine and piperazine rings.
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A carbonyl group (C=O), which may influence its reactivity and biological interactions.
Synthesis
While specific synthesis routes for this exact compound are not detailed in the sources, general methods for synthesizing similar heterocyclic compounds involve:
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Cyclization reactions: Formation of the pyrimidine and piperazine rings through condensation reactions.
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Substitution reactions: Introduction of functional groups like dimethylamino and pyrrolidine via nucleophilic substitution or reductive amination.
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Coupling reactions: Connecting the piperazine and pyrimidine moieties using reagents like alkyl halides or acylating agents.
Pharmaceutical Relevance
Compounds with similar structures are often investigated for their pharmacological properties, including:
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Antimicrobial activity: Heterocyclic compounds like pyrimidines are known to inhibit bacterial or fungal growth by targeting nucleic acid synthesis.
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Neurological effects: Piperazine derivatives are researched for their potential as central nervous system (CNS) agents, particularly in modulating neurotransmitter pathways.
Chemical Biology
The combination of electron-donating groups (dimethylamino) and electron-withdrawing groups (carbonyl) makes this compound a candidate for binding studies with enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are used:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to identify chemical shifts corresponding to aromatic protons, aliphatic chains, and functional groups.
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Infrared Spectroscopy (IR):
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Detection of characteristic peaks for (around 1700 cm) and stretching vibrations.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Elemental Analysis:
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Verification of carbon, hydrogen, nitrogen, and oxygen content.
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Modifications
Small changes in substituents on the pyrimidine or piperazine rings can significantly alter biological activity:
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Replacing the dimethylamino group with bulkier or more hydrophobic groups may enhance membrane permeability.
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Substitution on the pyrrolidine ring could improve binding specificity to biological targets.
Biological Implications
Compounds with similar frameworks have shown promise as:
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Enzyme inhibitors (e.g., kinase inhibitors).
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Anti-inflammatory agents targeting cytokine pathways.
Comparison with Related Compounds
| Feature | This Compound | Related Compounds |
|---|---|---|
| Functional Groups | Pyrimidine, Piperazine, Ketone | Pyrimidines with thioether or hydroxyl groups |
| Potential Activity | CNS modulation, antimicrobial properties | Anti-cancer, anti-inflammatory |
| Analytical Techniques | NMR, IR, MS | Similar techniques used for structural confirmation |
| Synthesis Complexity | Moderate | Often involves multi-step reactions |
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